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molecular formula C6H7N3O2 B163063 n-Methyl-3-nitropyridin-4-amine CAS No. 1633-41-6

n-Methyl-3-nitropyridin-4-amine

Cat. No. B163063
M. Wt: 153.14 g/mol
InChI Key: JFOMNWVBOHVZGU-UHFFFAOYSA-N
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Patent
US07528252B2

Procedure details

29.9 g of (9) were solubilised in 200 ml of hot ethanol; to the solution, brought to 0° C., were added slowly, dropwise, 103 ml of 35% aqueous methylamine. This was left stirring for 30 minutes and then the ethanol evaporated. The residue was crystallised in water giving 24 g of (10) in the form of clear yellow crystals.
Name
Quantity
29.9 g
Type
reactant
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[CH3:11][NH2:12]>C(O)C>[CH3:11][NH:12][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
29.9 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
103 mL
Type
reactant
Smiles
CN
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
brought to 0° C.
ADDITION
Type
ADDITION
Details
were added slowly
WAIT
Type
WAIT
Details
This was left
CUSTOM
Type
CUSTOM
Details
the ethanol evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallised in water giving 24 g of (10) in the form of clear yellow crystals

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CNC1=C(C=NC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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